molecular formula C7H5F3N2O2 B048032 2-Hydroxy-6-(trifluoromethyl)nicotinamide CAS No. 116548-03-9

2-Hydroxy-6-(trifluoromethyl)nicotinamide

Cat. No. B048032
M. Wt: 206.12 g/mol
InChI Key: BZMWJLRKOIRLSU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)nicotinamide belongs to the class of organic compounds known as nicotinamides, derivatives of nicotinic acid (niacin). These compounds play a crucial role in various chemical and biological contexts, including serving as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-6-(trifluoromethyl)nicotinamide often involves trifluoromethylation processes. For instance, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a related compound, was achieved through the trifluoromethylation of an aryl iodide using a cost-effective system, highlighting the development of safe and economical synthesis methods for such compounds (Mulder et al., 2013).

Molecular Structure Analysis

Nicotinamide derivatives, including 2-Hydroxy-6-(trifluoromethyl)nicotinamide, are analyzed for their molecular structures to understand their chemical behavior and interactions. The study of nicotinamide–2,2,2-trifluoroethanol complexes provided insights into hydrogen-bonded structures and intermolecular interactions present in these compounds (Bardin et al., 2009).

Chemical Reactions and Properties

Nicotinamide and its derivatives engage in various chemical reactions, demonstrating a range of chemical properties. Lewis acid-promoted nucleophilic displacement reactions have been used to prepare nicotinamide derivatives, indicating the versatility of these compounds in chemical synthesis (Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and thermal behavior, have been extensively studied. For example, nicotinamide has been shown to solubilize a wide variety of drugs, illustrating its importance in pharmaceutical formulations (Suzuki & Sunada, 1998).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity and stability, are crucial for their application in various fields. Studies on the synthesis, crystal structure, and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shed light on the structure-activity relationships, providing a basis for the development of new compounds with desired chemical properties (Chen Yu et al., 2021).

Scientific Research Applications

  • Acting as potent agonists at the GPBAR1 receptor, making them relevant in the treatment of obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
  • Promoting cell survival and differentiation in human pluripotent stem cells, aiding in the development of stem cell applications and disease treatments (Meng et al., 2018).
  • Increasing the viscosity of aqueous hydroxypropylmethylcellulose solutions, affecting gel formation and properties (Hino & Ford, 2001).
  • Inhibiting drug metabolism by liver microsomes, with varying mechanisms depending on species and substrate (Sasame & Gillette, 1970).
  • Being investigated as a potential preventative for Type I diabetes mellitus in high-risk individuals (Knip et al., 2000).
  • Utilization in assays for microsomal mixed-function oxidase activity to inhibit the metabolism of substrates of this system (Schenkman, Ball, & Estabrook, 1967).
  • Inducing detrimental metabolic and epigenetic changes in developing rats, potentially causing oxidative tissue injury and insulin resistance (Li et al., 2013).
  • Regulating sirtuins by switching between deacetylation and base exchange, suggesting a strategy for increasing sir2 enzyme activity in vivo (Sauve & Schramm, 2003).
  • Hydrotropically solubilizing a wide variety of drugs through complexation, influenced significantly by ligand hydrophobicity (Suzuki & Sunada, 1998).
  • Enhancing the transdermal delivery efficiency of acne and pellagra treatments in oil-based formulations (Kitaoka, Nguyen, & Goto, 2021).
  • Serving as ligand materials for blue phosphorescent OLED dopants (Yuyan, 2014).
  • Demonstrating sustained release profiles and antibacterial activity in polymeric nanoemulsified particles, potentially combating antibiotic-resistant infections (Zidan, Ahmed, & Aljaeid, 2016).

Safety And Hazards

The safety information for 2-Hydroxy-6-(trifluoromethyl)nicotinamide includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers I found some relevant papers in the search results , but I couldn’t retrieve specific information from them. For more detailed information, you may want to refer to these papers directly.

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWJLRKOIRLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379391
Record name 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(trifluoromethyl)nicotinamide

CAS RN

116548-03-9
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
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Record name 2-Hydroxy-6-(trifluoromethyl)nicotinamide
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URL https://comptox.epa.gov/dashboard/DTXSID70379391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Sodium methoxide (74 g, 1.37 mol) was dissolved in methanol (1,000 mL), and malon diamide (100 g, 0.979 mol) was added to this solution at room temperature. To this mixture, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (191 g, 1.14 mol) was added dropwise at a temperature between 25 and 30° C., and the resultant mixture was refluxed under heating for 2 hours. After cooling to 45° C., concentrated hydrochloric acid was added to the mixed solution to give a pH of 3 to 4, and 500 mL of methanol was distilled off at normal pressure. To the residue, water (500 mL) was added, and the mixture was stirred for a day at room temperature. The resultant product was precipitated while cooling with ice. Thus obtained crystal was collected by filtration, washed with water, and then dried under reduced pressure, to obtain 167 g of a subject compound (yield: 83%).
Quantity
74 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
100 g
Type
reactant
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Quantity
191 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Brown, MC Bowden, TJ Parsons… - … Process Research & …, 1997 - ACS Publications
Three routes to 6-(trifluoromethyl)pyrid-2-one involving de novo synthesis of the pyridine ring have been investigated which would potentially allow rapid semi-technical scale …
Number of citations: 10 pubs.acs.org

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